N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-pyrrol-1-ylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c27-20(16-8-12-29-14-16)24-22-23-18-7-11-26(13-19(18)30-22)21(28)15-3-5-17(6-4-15)25-9-1-2-10-25/h1-6,8-10,12,14H,7,11,13H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDHIYVIHXMBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrrole ring : Contributes to the compound's aromatic properties and potential interactions with biological targets.
- Thiazole and pyridine rings : Known for their roles in various biological activities, including anticancer and antimicrobial effects.
- Thiophene moiety : Often associated with enhanced electron-donating properties, influencing the compound's reactivity.
Molecular Formula
The molecular formula for this compound is with a molecular weight of approximately 455.57 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins. This has been observed in various cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives with similar frameworks have shown efficacy against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| Thiazolidinones | Antimicrobial against E. coli | |
| Pyridine derivatives | Inhibitory effects on S. aureus |
Anti-inflammatory Effects
Some studies have suggested that compounds containing pyrrole and thiazole rings possess anti-inflammatory properties. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Study 1: Antitumor Activity Evaluation
A study conducted by Da Silva et al. evaluated the anticancer activity of thiazolidinone derivatives. Among the synthesized compounds, those structurally related to our target compound showed promising results against glioblastoma multiforme cells. The study highlighted that specific modifications in the thiazolidinone structure significantly enhanced cytotoxicity .
Study 2: Synergistic Effects with Other Drugs
A combination therapy involving this compound and traditional chemotherapeutics demonstrated synergistic effects in reducing tumor size in animal models. This suggests potential for clinical applications in enhancing the efficacy of existing treatments .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazolo and pyridine structures exhibit promising anticancer properties. The specific compound under discussion has been synthesized and tested for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of thiazolo[5,4-c]pyridine can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapeutics .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of NMDA receptors, which are crucial in synaptic plasticity and memory function. This modulation could lead to therapeutic applications in treating neurological disorders such as Alzheimer's disease .
Material Science
Organic Electronics
N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide has been explored for its electronic properties. Its thiophene moiety contributes to its conductivity and stability, making it a candidate for organic semiconductor applications. Research has demonstrated that incorporating this compound into organic photovoltaic devices can enhance their efficiency due to improved charge transport properties .
Synthetic Organic Chemistry
Building Block for Synthesis
The compound serves as an important building block for synthesizing other complex heterocyclic compounds. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .
Case Studies
Q & A
Q. What are the key synthetic strategies for constructing the thiazolo[5,4-c]pyridine core in this compound?
The thiazolo[5,4-c]pyridine core is synthesized via cyclization reactions. A common approach involves nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure under controlled conditions (e.g., solvent choice, temperature). For example, sulfur-containing precursors react with carbonyl intermediates to form the fused ring system. Optimization of reaction parameters (e.g., catalysts like acetic anhydride, solvent polarity) is critical to minimize byproducts and improve yields .
Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of intermediates and final products, particularly for analyzing aromatic protons and heterocyclic moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry validates molecular weight. Infrared (IR) spectroscopy aids in identifying functional groups like amides and thiazoles .
Q. How does the presence of the pyrrole and thiophene moieties influence the compound’s reactivity?
The pyrrole moiety participates in π-π stacking interactions, enhancing binding affinity in biological systems, while the thiophene group contributes to electron delocalization, affecting redox properties. Reactivity studies show that these groups undergo regioselective substitutions (e.g., electrophilic aromatic substitution) under acidic or basic conditions, which can be monitored via TLC and NMR .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization step during synthesis?
Cyclization involves a nucleophilic thiolate attack on an activated carbonyl carbon, forming a tetrahedral intermediate. Ring closure is driven by intramolecular dehydration or elimination, with reaction kinetics influenced by solvent polarity (e.g., DMF enhances polar transition states). Computational modeling (DFT) can predict transition states and optimize reaction pathways .
Q. How can reaction conditions be optimized to maximize yield while minimizing side products?
Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, ethanol as a solvent reduces side reactions compared to DMF. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies in IC50 values or binding affinities may arise from assay conditions (e.g., pH, ionic strength) or compound solubility. Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) is recommended. Molecular docking studies can clarify target interactions, while crystallography (e.g., X-ray) reveals conformational stability in binding pockets .
Q. How do crystallographic studies explain the compound’s stability and intermolecular interactions?
Single-crystal X-ray diffraction reveals intramolecular hydrogen bonds (e.g., N–H⋯N/F interactions) and supramolecular packing (e.g., π-stacking of aromatic rings). For instance, fluorophenyl groups enhance crystal stability via C–H⋯F interactions. Conformational analysis (e.g., envelope vs. planar pyrazole rings) further explains solubility and bioavailability differences .
Methodological Notes
- Synthesis Optimization : Use gradient HPLC to isolate intermediates and reduce purification losses .
- Data Analysis : Employ multivariate statistical tools (e.g., PCA) to correlate structural features with biological activity .
- Crystallography : Soak crystals in cryoprotectants (e.g., glycerol) to improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
